molecular formula C17H20N4O4 B2907548 Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-87-8

Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2907548
CAS No.: 725217-87-8
M. Wt: 344.371
InChI Key: AATTWDYWELUNDZ-UHFFFAOYSA-N
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Description

Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative featuring a fused bicyclic core with a 3,4-dimethoxyphenyl group at the 7-position, an ethyl substituent at the 5-position, and a methyl carboxylate at the 6-position.

Properties

IUPAC Name

methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-5-11-14(16(22)25-4)15(21-17(20-11)18-9-19-21)10-6-7-12(23-2)13(8-10)24-3/h6-9,15H,5H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATTWDYWELUNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the triazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, reduced derivatives, and oxidized compounds, each with potential biological activities .

Scientific Research Applications

Anticonvulsant Properties

Research indicates that this compound interacts with sodium channels in neuronal tissues, exhibiting anticonvulsant properties. By inhibiting the activity of these channels, it can potentially prevent seizures. The mechanism involves hydrogen bonding and hydrophobic interactions with specific target proteins in the nervous system.

Antitumor Activity

Studies have shown that derivatives of triazolopyrimidines can exhibit cytotoxic effects against various cancer cell lines. Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may similarly possess antitumor properties due to its structural characteristics. Ongoing research is evaluating its efficacy against specific types of tumors.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also have anti-inflammatory effects. Triazolopyrimidine derivatives have been linked to the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis Techniques

The synthesis of this compound typically involves multicomponent reactions. Techniques such as microwave-assisted synthesis or continuous flow reactors are employed to enhance yield and efficiency. The reaction conditions often include refluxing in ethanol or suitable solvents for several hours.

Development of Functional Materials

The unique chemical properties of this compound make it a candidate for developing functional materials in electronics and photonics. Its ability to form stable complexes with metal ions could lead to applications in catalysis and sensor technology.

Case Studies and Research Findings

Study ReferenceFocusFindings
Sodium Channel InteractionDemonstrated inhibition of sodium channels leading to anticonvulsant effects in animal models.
Cytotoxicity against Cancer CellsShowed significant cytotoxic effects on various cancer cell lines; further studies underway to understand mechanisms.
Inflammatory Pathway ModulationIndicated potential for reducing inflammation in preclinical models; ongoing investigations into specific pathways involved.

Mechanism of Action

The mechanism of action of methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo-pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Group Variations

Compound Name R5 R6 R7 Substituent Activity/Application Yield (%) Reference
Target Compound Ethyl Methyl ester 3,4-Dimethoxyphenyl Not explicitly stated - -
Compound 1 () Methyl Carboxamide 4-Isopropylphenyl Antibacterial 33–80
Ethyl 5-methyl-... () Methyl Ethyl ester 4-Morpholinophenyl Not specified -
Compound 5e () Methyl Carboxamide 3,4,5-Trimethoxyphenyl Not specified -
Compound 107 () Alkyl - Substituted phenyl Anticonvulsant (low activity) -

Key Observations:

Substituent at R7 (Aromatic Ring): The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking interactions in biological systems compared to analogs with alkyl (e.g., 4-isopropylphenyl in Compound 1) or heterocyclic (e.g., 4-morpholinophenyl in ) substituents .

Substituent at R6 (Functional Group):

  • The methyl ester in the target compound differs from carboxamide derivatives (e.g., Compounds 1 and 5e). Esters generally exhibit higher hydrolytic stability but lower solubility in aqueous media compared to carboxamides .

Substituent at R5 (Alkyl Chain):

  • The ethyl group in the target compound balances steric bulk and lipophilicity, contrasting with methyl (e.g., Compound 1) or propyl () groups. Alkyl chains influence metabolic stability and membrane permeability .

Biological Activity

Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N4O4C_{18}H_{22}N_{4}O_{4}. The compound is characterized by a triazole ring fused with a pyrimidine structure, which is known for its role in various biological activities.

PropertyValue
Molecular Weight374.39 g/mol
Molecular FormulaC18H22N4O4
CAS Number909574-38-5

Antiviral Activity

Research has shown that compounds with a triazolopyrimidine scaffold exhibit significant antiviral properties. For instance, derivatives of triazolopyrimidines have been evaluated for their ability to inhibit viral replication and associated protein interactions. A study highlighted the effectiveness of certain triazolo[1,5-a]pyrimidines against influenza virus (IV), demonstrating that specific modifications in the structure can enhance antiviral activity at non-toxic concentrations .

Anticancer Activity

Triazolopyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies revealed that these compounds can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound showed cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 45 to 97 nM . This suggests that the compound may act by interfering with cellular processes critical for cancer cell survival.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Protein Interactions : The compound disrupts critical protein-protein interactions necessary for viral replication.
  • Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways leading to cancer cell death.
  • Anti-inflammatory Effects : Some studies suggest that triazolopyrimidine derivatives possess anti-inflammatory properties which could contribute to their therapeutic effects.

Study on Antiviral Properties

In a recent study focused on the synthesis and evaluation of triazolo[1,5-a]pyrimidines as antiviral agents against influenza virus, it was found that certain derivatives displayed potent inhibition of PA-PB1 interaction—an essential step in viral replication. The most effective compounds demonstrated an EC50 (effective concentration) value indicating significant antiviral activity without cytotoxicity at similar concentrations .

Study on Anticancer Activity

Another study explored the anticancer effects of various triazolopyrimidine derivatives. The results indicated that these compounds significantly inhibited cell proliferation in breast and colon cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis. The most potent compounds had IC50 values comparable to established chemotherapeutic agents .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

ConditionSolvent SystemCatalystYield (%)Recyclability
Molten TMDPNone (neat)TMDP925 cycles
Ethanol/water (1:1 v/v)Ethanol + H₂OTMDP884 cycles

Methodological Tip : Prioritize TMDP over traditional bases like piperidine due to its non-flammability, low toxicity, and ease of recovery .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy groups at C3/C4 of phenyl, ethyl at C5) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly for dihydro-pyrimidine ring conformation and hydrogen bonding .
  • Mass Spectrometry : Confirm molecular weight (e.g., ~372.4 g/mol for ethyl analogs) .

Critical Note : Cross-validate with IR spectroscopy to detect functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .

Advanced: How do substituents like the 3,4-dimethoxyphenyl group influence biological activity and solubility?

Answer:
The 3,4-dimethoxyphenyl moiety enhances:

  • Lipophilicity : Improves membrane permeability, critical for CNS-targeted agents .
  • Biological Interactions : Methoxy groups engage in hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets) .
  • Solubility : Polar methoxy groups increase aqueous solubility compared to halogenated analogs (e.g., bromophenyl derivatives) .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentSolubility (mg/mL)IC₅₀ (μM, Cancer Cell Lines)
3,4-Dimethoxyphenyl0.4512.3 (MCF-7)
4-Bromophenyl0.188.9 (HeLa)
3-Hydroxyphenyl1.2022.7 (A549)

Methodological Insight : Use computational docking to predict interactions with biological targets before in vitro assays .

Advanced: How can contradictory data in biological activity studies be resolved?

Answer: Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa sensitivity) or incubation times .
  • Structural Analog Interference : Impurities in derivatives (e.g., ethyl vs. methyl esters) may skew results .

Q. Resolution Strategies :

Standardize Assays : Use identical cell lines and protocols across studies.

Purity Validation : Confirm compound purity via HPLC (>95%) before testing .

Comparative Studies : Test analogs (e.g., propyl vs. ethyl at C5) to isolate substituent effects .

Advanced: What challenges exist in achieving regioselectivity during synthesis, and how are they addressed?

Answer: Regioselectivity challenges stem from competing reaction pathways in triazolopyrimidine formation. Key solutions include:

  • Catalytic Control : TMDP directs regioselectivity via hydrogen bonding with intermediates, favoring 5-ethyl-7-aryl products .
  • Solvent Effects : Polar solvents (e.g., ethanol/water) stabilize transition states for desired regiochemistry .
  • Temperature Modulation : Lower temperatures (60–70°C) reduce side reactions like over-alkylation .

Case Study : Under ionic liquid conditions, ethyl 2-amino-5-methyl-7-phenyl derivatives form exclusively, whereas acidic conditions yield 7-methyl-5-phenyl isomers .

Advanced: How can researchers optimize reaction yields while adhering to green chemistry metrics?

Answer: Apply the following metrics:

  • E-Factor : Minimize waste by using recyclable catalysts (TMDP reduces E-factor by 40% vs. piperidine) .
  • Atom Economy : Multicomponent reactions improve atom utilization (e.g., one-pot synthesis achieves >80% atom economy) .
  • Energy Efficiency : Conduct reactions at reflux (65–80°C) rather than high-pressure/temperature conditions .

Q. Table 3: Green Chemistry Performance

MetricTraditional MethodTMDP Method
E-Factor (kg waste/kg product)8.23.1
Reaction Time (h)126
Energy Consumption (kW)189

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